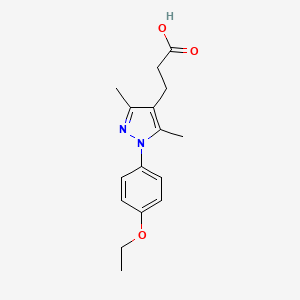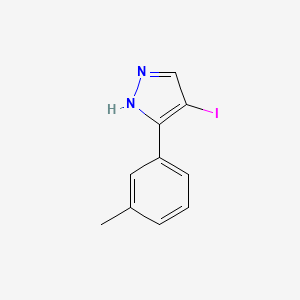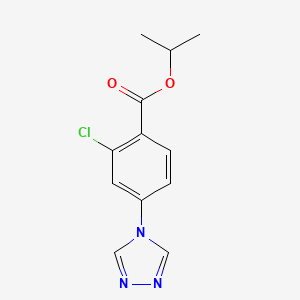
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cycloaddition reaction involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in DMF, KCN in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Luminescent Properties: The compound exhibits luminescence due to its ability to form coordination complexes with metal ions.
Comparison with Similar Compounds
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole derivatives:
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but lacks the isopropyl ester group.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Contains two triazole rings and exhibits different coordination behavior with metal ions.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)10-4-3-9(5-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3 |
InChI Key |
VGUJSNMVNWDQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N2C=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-methylbenzo[d]thiazol-2-amine](/img/structure/B11807734.png)
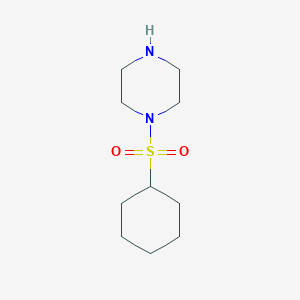
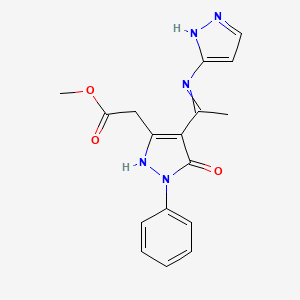
![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)


![2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11807771.png)

